Berkeleydione

Descripción

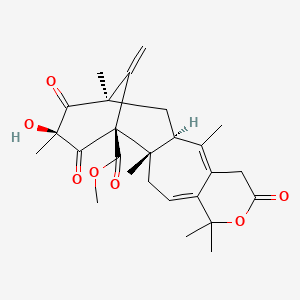

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C26H32O7 |

|---|---|

Peso molecular |

456.5 g/mol |

Nombre IUPAC |

methyl (1R,2S,12S,14R,16S)-16-hydroxy-2,6,6,11,14,16-hexamethyl-18-methylidene-8,15,17-trioxo-7-oxatetracyclo[12.3.1.02,12.05,10]octadeca-4,10-diene-1-carboxylate |

InChI |

InChI=1S/C26H32O7/c1-13-15-11-18(27)33-22(3,4)16(15)9-10-24(6)17(13)12-23(5)14(2)26(24,21(30)32-8)20(29)25(7,31)19(23)28/h9,17,31H,2,10-12H2,1,3-8H3/t17-,23+,24-,25-,26-/m0/s1 |

Clave InChI |

RBGYOLFHIDJTOX-VMXKAMJHSA-N |

SMILES |

CC1=C2CC(=O)OC(C2=CCC3(C1CC4(C(=C)C3(C(=O)C(C4=O)(C)O)C(=O)OC)C)C)(C)C |

SMILES isomérico |

CC1=C2CC(=O)OC(C2=CC[C@]3([C@H]1C[C@@]4(C(=C)[C@]3(C(=O)[C@@](C4=O)(C)O)C(=O)OC)C)C)(C)C |

SMILES canónico |

CC1=C2CC(=O)OC(C2=CCC3(C1CC4(C(=C)C3(C(=O)C(C4=O)(C)O)C(=O)OC)C)C)(C)C |

Sinónimos |

berkeleydione |

Origen del producto |

United States |

Biosynthetic Pathways and Enzymology of Berkeleydione

Fungal Origin and Cultivation Strategies

Berkeleydione was first discovered and isolated from an unidentified species of Penicillium fungus. mdpi.comwikipedia.org This particular fungus was sourced from the deep water of the Berkeley Pit Lake in Butte, Montana. mdpi.comebi.ac.ukacs.org The Berkeley Pit is an abandoned open-pit copper mine filled with highly acidic water (pH 2.5) rich in metals and sulfates, classifying it as an extremophilic environment. ebi.ac.ukacs.org The ability of this Penicillium species to thrive in such harsh conditions suggests it has developed unique metabolic capabilities, leading to the production of novel bioactive compounds like this compound. mdpi.comebi.ac.ukresearchgate.nettandfonline.com Later research has also identified Penicillium rubrum and Penicillium brasilianum as producers of this compound or its direct biosynthetic precursors. exlibrisgroup.commdpi.comrsc.org

While specific, optimized cultivation strategies for maximizing this compound yield are not extensively detailed in the literature, general mycological cultivation techniques are employed. The producing fungi are grown in culture, and the metabolites, including this compound, are then extracted from the fungal biomass and/or the culture broth for isolation and characterization. exlibrisgroup.comresearchgate.net

**2.2. Genetic Basis of this compound Biosynthesis

The genetic blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC). The elucidation of this cluster has been pivotal in understanding the step-by-step assembly of the molecule.

The biosynthetic gene cluster responsible for producing this compound was identified through research on paraherquonin, a related and more complex meroterpenoid. rsc.orgnisr.or.jpnih.gov In the producing fungus Penicillium brasilianum NBRC 6234, a BGC designated the prh cluster was identified as the source of paraherquonin. mdpi.comnih.govcapes.gov.br Detailed investigation of this cluster revealed that this compound is a key intermediate in the paraherquonin pathway. rsc.orgnih.govcapes.gov.br The prh cluster contains 14 genes, including those for a non-reducing polyketide synthase (NR-PKS), a terpene cyclase, and several tailoring enzymes, such as oxidases, that are essential for constructing the this compound scaffold. nisr.or.jp

Interestingly, a nearly identical gene cluster was found in another strain, P. brasilianum MG11, which produces acetoxydehydroaustin instead of paraherquonin. nih.gov This discovery highlighted that subtle differences in the enzymes encoded by these homologous clusters can lead to divergent biosynthetic pathways, producing structurally distinct final products from common intermediates. mdpi.comnih.gov

The functions of the key tailoring enzymes in the prh cluster that convert the early-stage intermediate protoaustinoid A into this compound have been elucidated through heterologous expression studies. nisr.or.jpnisr.or.jp Four genes encoding oxidative enzymes—prhI, prhJ, prhK, and prhA—were introduced into the fungal host Aspergillus oryzae. nisr.or.jp By expressing these genes sequentially and analyzing the resulting metabolites, researchers were able to assign a function to each enzyme in the pathway. nisr.or.jpnisr.or.jp

The stepwise conversion proceeds as follows:

PrhI , a short-chain dehydrogenase/reductase (SDR), oxidizes the C-3 alcohol group of protoaustinoid A to a ketone, yielding protoaustinoid B. nisr.or.jpnisr.or.jp

PrhJ , an FAD-dependent monooxygenase (FMO), then hydroxylates protoaustinoid B at the C-5' position to produce preaustinoid A. nisr.or.jp

PrhK , another FMO similar to AusC, catalyzes a Baeyer-Villiger oxidation, expanding the D-ring to form the seven-membered lactone ring of preaustinoid A1. nisr.or.jp

PrhA , a nonheme iron and α-ketoglutarate-dependent dioxygenase, performs the final and most complex transformations, converting preaustinoid A1 into this compound. nisr.or.jpnisr.or.jp

| Enzyme | Enzyme Class | Substrate | Product | Function |

|---|---|---|---|---|

| PrhI | Short-Chain Dehydrogenase/Reductase (SDR) | Protoaustinoid A | Protoaustinoid B | C-3 alcohol oxidation nisr.or.jpnisr.or.jp |

| PrhJ | FAD-dependent Monooxygenase (FMO) | Protoaustinoid B | Preaustinoid A | C-5' hydroxylation nisr.or.jp |

| PrhK | FAD-dependent Monooxygenase (FMO) | Preaustinoid A | Preaustinoid A1 | Baeyer-Villiger oxidation nisr.or.jp |

| PrhA | Fe(II)/α-KG-dependent Dioxygenase | Preaustinoid A1 | This compound | Desaturation and cycloheptadiene formation nisr.or.jpnih.govnisr.or.jp |

**2.3. Mechanistic Elucidation of Key Biosynthetic Steps

The formation of this compound involves a series of sophisticated enzymatic reactions that build upon a hybrid molecular foundation.

This compound is classified as a meroterpenoid, indicating its mixed biosynthetic origin from both the polyketide and terpenoid pathways. mdpi.comnih.govrsc.org The biosynthesis initiates with the creation of a polyketide portion by an NR-PKS. This polyketide chain is then fused with a terpenoid moiety, which is derived from the mevalonate (B85504) pathway. This fusion and subsequent cyclization, catalyzed by a terpene cyclase, generates the fundamental carbocyclic core of the molecule. The resulting structure then undergoes a series of oxidative modifications by tailoring enzymes to yield the final this compound scaffold. rsc.org This hybridogenesis strategy allows fungi to generate a vast diversity of complex chemical structures with potent biological activities. beilstein-journals.org

The final steps in the biosynthesis of this compound from its precursor, preaustinoid A1, are catalyzed by PrhA, a multifunctional nonheme iron and α-ketoglutarate (α-KG)-dependent dioxygenase. nih.govcapes.gov.brkek.jp This class of enzymes utilizes Fe(II) and α-KG to activate molecular oxygen, generating a highly reactive Fe(IV)=O species that can perform challenging chemical transformations, including desaturations and skeletal rearrangements. nih.govnih.gov

The conversion of preaustinoid A1 to this compound by PrhA is a multi-step process:

PrhA first catalyzes the desaturation at the C5–C6 position of preaustinoid A1 to produce the intermediate berkeleyone B. kek.jpnih.govmdpi.com

Subsequently, PrhA catalyzes a remarkable rearrangement of the B-ring to form the distinctive cycloheptadiene moiety of this compound. nisr.or.jpkek.jpnih.gov This transformation is proposed to proceed through a radical-mediated mechanism, possibly involving a homoallyl-homoallyl radical rearrangement. nih.govcapes.gov.br

The function of PrhA is particularly notable when compared to its close homolog, AusE, from the austinol biosynthetic pathway. kek.jpresearchgate.net AusE acts on the same substrate, preaustinoid A1, but catalyzes a completely different reaction. beilstein-journals.orgkek.jp It first desaturates the C1–C2 bond and then orchestrates a rearrangement to form a spiro-lactone system, yielding preaustinoid A3. kek.jpnih.gov Despite sharing high sequence identity (approx. 78-92%), the divergent outcomes are controlled by just a few key amino acid differences in their active sites, which alter substrate positioning and the initial site of hydrogen abstraction. nih.govbeilstein-journals.orgkek.jpnih.gov Structure-guided mutagenesis studies have successfully interconverted the functions of these enzymes, demonstrating that swapping these critical residues can switch the product from this compound to the spiro-lactone and vice-versa. beilstein-journals.orgnih.gov

| Feature | PrhA | AusE |

|---|---|---|

| Producing Organism (Example) | Penicillium brasilianum kek.jp | Aspergillus nidulans kek.jp |

| Common Substrate | Preaustinoid A1 beilstein-journals.orgkek.jp | Preaustinoid A1 beilstein-journals.orgkek.jp |

| Initial Reaction | Desaturation at C5-C6 kek.jpnih.gov | Desaturation at C1-C2 kek.jpnih.gov |

| Intermediate | Berkeleyone B nih.govmdpi.com | Preaustinoid A2 kek.jp |

| Final Product | This compound (cycloheptadiene) nih.govmdpi.com | Preaustinoid A3 (spiro-lactone) kek.jpmdpi.com |

| Key Structural Outcome | B-ring expansion/rearrangement nisr.or.jpkek.jp | Spiro-lactone formation kek.jpmdpi.com |

This compound as a Common Biosynthetic Intermediate for Related Meroterpenoids

This compound is not only a significant molecule in its own right but also serves as a crucial biosynthetic intermediate for a variety of other structurally complex meroterpenoids. researchgate.netcapes.gov.brnisr.or.jpnsf.gov Its formation represents a key branching point in the biosynthetic pathways of several natural products. capes.gov.br

For instance, this compound is the precursor to paraherquonin, a highly congested hexacyclic meroterpenoid. capes.gov.bruniprot.orgnisr.or.jp The biosynthetic gene cluster for paraherquonin, designated as the prh cluster, contains the gene for PrhA, the enzyme responsible for producing this compound. capes.gov.bruniprot.orgnisr.or.jp Subsequent enzymes in the prh cluster, including cytochrome P450 monooxygenases and an isomerase, are believed to further modify this compound to yield the final paraherquonin structure. uniprot.org

Furthermore, this compound is considered a common intermediate in the biosynthesis of the berkeleyacetals. researchgate.netsemanticscholar.org These compounds possess a unique and congested pentacyclic ring system. semanticscholar.org The proposed biosynthetic pathway for berkeleyacetals suggests that this compound undergoes further enzymatic transformations, including oxygenations and rearrangements catalyzed by enzymes encoded in the ber gene cluster, to produce the diverse array of berkeleyacetal structures. semanticscholar.org

The role of this compound as a central hub in meroterpenoid biosynthesis underscores its importance in generating molecular diversity. From this single intermediate, different enzymatic pathways can diverge to create a wide range of natural products with distinct and often complex chemical scaffolds.

Chemoenzymatic and Synthetic Biology Approaches in this compound Biosynthesis

The intricate and highly specific enzymatic reactions involved in this compound biosynthesis present exciting opportunities for chemoenzymatic and synthetic biology approaches. These strategies aim to harness the power of these biocatalysts for the production of novel compounds and the elucidation of biosynthetic pathways.

Enzyme Engineering and Mutagenesis for Functional Diversification

The functional divergence between the highly homologous enzymes PrhA and AusE has been a focal point for enzyme engineering studies. nih.govmdpi.com Despite both enzymes acting on the same substrate, preaustinoid A1, they catalyze distinct skeletal rearrangements. nih.govmdpi.com Site-directed mutagenesis has been employed to probe the structural determinants of this functional difference.

Intriguingly, studies have shown that even single amino acid substitutions can alter the catalytic activity of these enzymes. For example, a single mutation in AusE (S232A) was found to confer a "B-ring expansion" activity, characteristic of PrhA, resulting in the production of this compound alongside its native product. nih.gov Further engineering, such as creating the double mutant AusE-L150V/S232A, led to a complete switch in function, with the mutant enzyme exclusively producing the B-ring-expanded product. nih.gov Conversely, the PrhA-V150L/A232S mutant was shown to interconvert its catalytic function to perform an AusE-type reaction. rsc.org

These findings demonstrate the potential of enzyme engineering to create novel biocatalysts with tailored functionalities. nih.gov By understanding the structure-function relationships of these multifunctional dioxygenases, it is possible to generate new enzymes capable of producing a variety of meroterpenoid scaffolds, potentially leading to the creation of new bioactive molecules. nih.govmdpi.com

Heterologous Expression Systems for Pathway Reconstruction and Metabolite Production

Heterologous expression systems, particularly in fungal hosts like Aspergillus oryzae, have been instrumental in elucidating the biosynthetic pathway of this compound and for producing its intermediates. nisr.or.jpnisr.or.jp By introducing the relevant biosynthetic genes into a well-characterized host organism, researchers can reconstruct the pathway and study the function of individual enzymes.

For example, the introduction of four genes from the prh cluster (prhI, prhJ, prhK, and prhA) into A. oryzae successfully led to the conversion of protoaustinoid A into this compound. nisr.or.jp Stepwise expression of these genes allowed for the isolation and characterization of the intermediates, including protoaustinoid B, preaustinoid A, and preaustinoid A1, thereby confirming the roles of the respective enzymes (PrhI, PrhJ, and PrhK) in the pathway leading to the PrhA substrate. uniprot.orgnisr.or.jp

This approach not only validates the proposed biosynthetic pathway but also provides a platform for the sustainable production of this compound and its precursors. nisr.or.jp Such systems can be optimized to improve yields and can also be used as a chassis for synthetic biology applications, where engineered enzymes or novel combinations of biosynthetic genes can be introduced to generate "unnatural" natural products with potentially new or improved biological activities. nisr.or.jp

Chemical Synthesis and Synthetic Methodologies Towards Berkeleydione and Its Analogs

Strategies for the Construction of the Bicyclo[3.3.1]nonane Core Architecture

The bicyclo[3.3.1]nonane scaffold is a privileged structural motif found in over 1,000 natural products, including the berkeleydione family. nih.govnih.gov Its unique three-dimensional arrangement provides a foundation for a diverse array of substituents, leading to a wide range of biological activities. nih.govnih.gov Consequently, the development of efficient strategies to construct this core architecture has been a major focus in synthetic organic chemistry.

A variety of methods have been employed to forge the bicyclo[3.3.1]nonane ring system. These strategies often take inspiration from biosynthetic pathways, while also leveraging modern synthetic transformations. nih.govresearchgate.net Key approaches include:

Annulation Reactions: These reactions are powerful tools for ring formation, allowing for the construction of cyclic molecules from simpler fragments. nsf.gov In the context of bicyclo[3.3.1]nonane synthesis, annulation strategies have been used to rapidly assemble the core structure. nsf.govthieme-connect.com For instance, a polar, anionic annulation reaction between diketene (B1670635) and lithium enolates of substituted cyclopentanones has been developed to create cyclic 1,3-diketone motifs that can be rearranged into the desired bicyclo[3.3.1]nonane architecture. nsf.gov

Rearrangement Processes: Oxidative ring expansion represents another key strategy. For example, a hypervalent iodine-mediated oxidative ring expansion of 5,6-fused bicyclic diketones provides a direct route to the bicyclo[3.3.1]nonane system. nsf.gov This method, combined with other stereoselective transformations, has enabled the synthesis of these targets in a limited number of steps. nsf.gov

Intramolecular Cycloadditions: These reactions are highly efficient in creating polycyclic systems. nih.govrsc.orgclockss.orgmdpi.com While the intramolecular Diels-Alder reaction is a widely used method for forming ring systems, other cycloadditions, such as the type II intramolecular (3+2) dipolar cycloaddition, have also been developed to access bridged bicyclic systems. nih.govclockss.orgresearchgate.net

Tandem Reactions: Tandem Michael addition-intramolecular aldol-type condensations have also been successfully applied to construct the bicyclo[3.3.1]nonenone core. rsc.org

These strategies, often used in combination, have provided chemists with a versatile toolbox for the construction of the bicyclo[3.3.1]nonane core, paving the way for the total synthesis of complex natural products like this compound.

Total Synthesis Approaches to this compound Family Meroterpenoids (e.g., Berkeleyone A)

The total synthesis of berkeleyone A, a prominent member of the this compound family, has been a significant achievement in natural product synthesis. thieme-connect.comresearchgate.netnih.govacs.orgacs.orgacs.orgacs.org These syntheses have not only provided access to these complex molecules for further biological study but have also led to the development of novel synthetic methodologies.

A notable 13-step total synthesis of (±)-berkeleyone A was reported, which featured two critical bond-forming reactions. researchgate.netnih.govacs.org This approach provided a 6-step synthesis of the carbocyclic core of the berkeleyone natural products, enabling access to both protoaustinoid A and berkeleyone A. researchgate.netnih.gov Another approach focused on the first enantioselective total synthesis of (−)-berkeleyone A and five of its congeners in 12–15 steps. lihouhuagroup.comresearchgate.net This convergent synthesis utilized a symmetry-breaking, diastereoselective dearomative alkylation to assemble the entire carbon core. lihouhuagroup.com

Key Construction Reactions and Reaction Mechanisms (e.g., Epoxide-Initiated Polycyclization, Isomerization-Cyclization Cascades, Intramolecular Cycloadditions)

The synthesis of the complex hexacyclic structure of berkeleyone A, which contains eight stereocenters, has necessitated the development and application of innovative chemical reactions. thieme-connect.com

Epoxide-Initiated Polycyclization: A key transformation in the synthesis of berkeleyone A involves an epoxide-initiated, β-ketoester-terminated polycyclization. researchgate.netnih.govacs.org This reaction, which forms the molecular skeleton, was a novel application at the time. researchgate.netnih.govacs.org The mechanism involves the opening of an epoxide to initiate a cascade of cyclizations, ultimately terminated by a β-ketoester group. researchgate.netacs.org This type of cyclization presents a challenge due to the opposing requirements of the initiating and terminating groups, with epoxide-initiated cyclizations often favoring Lewis acids and β-ketoester terminations favoring Brønsted acids. acs.org

Isomerization-Cyclization Cascades: Following the initial polycyclization, an isomerization-cyclization cascade is employed to generate the bicyclo[3.3.1]nonane framework. researchgate.netnih.govacs.orgacs.org This cascade approach is crucial for forging the challenging vicinal quaternary centers of the C-ring and completing the core structure of berkeleyone A. acs.org Cascade reactions, in general, are powerful tools for the efficient construction of multiple ring systems in a single step. dicp.ac.cnresearchgate.netrsc.org

Intramolecular Cycloadditions: Intramolecular cycloaddition reactions provide an efficient means to construct polycyclic systems. nih.govrsc.orgclockss.orgmdpi.com These reactions, including the Diels-Alder reaction, have been instrumental in the synthesis of complex natural products. clockss.org The photoenolization/Diels–Alder (PEDA) reaction, for instance, has emerged as a powerful strategy for increasing synthetic efficiency in the construction of fused or spiro polycyclic rings bearing quaternary carbon stereocenters. acs.org

The following table summarizes some of the key reactions employed in the synthesis of berkeleyone A and related compounds:

| Reaction Type | Description | Key Features |

| Epoxide-Initiated Polycyclization | A cascade reaction initiated by the opening of an epoxide and terminated by a β-ketoester. | Forms the initial polycyclic skeleton; overcomes challenges of opposing acid requirements. acs.org |

| Isomerization-Cyclization Cascade | A sequence of isomerization and cyclization reactions to form the bicyclo[3.3.1]nonane core. | Creates challenging vicinal quaternary centers. acs.org |

| Intramolecular Diels-Alder Reaction | A cycloaddition reaction within a single molecule to form a cyclic product. | Efficiently constructs polycyclic systems. clockss.org |

| Annulative Rearrangement | A strategy involving an annulation reaction followed by a rearrangement to form the bicyclo[3.3.1]nonane core. | Offers a modular and programmable approach to meroterpene synthesis. nih.govnih.gov |

Diastereoselective and Enantioselective Methodologies

Achieving stereocontrol is a critical aspect of synthesizing complex natural products like this compound, which possess multiple stereogenic centers. consensus.app Both diastereoselective and enantioselective methods have been crucial in the successful total syntheses of berkeleyone A and its analogs.

One enantioselective total synthesis of (−)-berkeleyone A utilized a symmetry-breaking, diastereoselective dearomative alkylation as a key step to assemble the carbon core. lihouhuagroup.com This was followed by a Sc(OTf)3-mediated sequential Krapcho dealkoxycarbonylation and carbonyl α-tert-alkylation to construct the intricate bicyclo[3.3.1]nonane framework. lihouhuagroup.com Another approach to achieve enantioselectivity involved a diastereoselective nitrile oxide [3+2]-cycloaddition in the synthesis of (-)-berkeleyamide A, establishing the absolute stereochemistry of the natural product. researchgate.net

The development of enantioselective PEDA reactions, for example, using Ti(Oi-Pr)4 and TADDOL-type ligands, has also been a significant advancement, allowing for the construction of polycyclic rings with quaternary carbon stereocenters in an enantioselective manner. acs.org

Synthetic Challenges and Advancements in Complex Polycyclic Systems

The synthesis of complex polycyclic natural products like this compound is fraught with challenges that drive innovation in synthetic organic chemistry. consensus.appresearchgate.net These challenges stem from several factors:

Structural Complexity: These molecules often feature multiple stereogenic centers, including sterically demanding quaternary carbons, as well as fused and bridged ring systems. acs.orgconsensus.appnih.gov The construction of these intricate architectures requires highly efficient and stereocontrolled synthetic methods.

Functional Group Compatibility: Balancing the construction of the molecular skeleton with the introduction and manipulation of sensitive functional groups is a major hurdle. consensus.app

Efficiency and Scalability: Developing concise and practical synthetic routes that can be scaled up for the production of sufficient quantities of the natural product for further study remains a significant challenge. newswise.com

Despite these challenges, significant advancements have been made in the synthesis of complex polycyclic systems. The development of new synthetic methods, such as organocascade catalysis and collective natural product synthesis, has enabled the preparation of structurally diverse natural products from common molecular scaffolds. consensus.app Furthermore, computational methods are increasingly being used to plan and predict the outcomes of complex reaction pathways. consensus.app

Recent progress in areas like photochemistry, electrochemistry, and biomimetic synthesis has further expanded the toolbox available to synthetic chemists. researchgate.netnewswise.com These advancements continue to push the boundaries of what is possible in the synthesis of complex natural products, paving the way for the discovery of new therapeutic agents and a deeper understanding of biological processes.

Reactivity and Chemical Derivatization of Berkeleydione

Intramolecular and Intermolecular Reactions

The primary reactivity of berkeleydione discussed in the literature is within the context of its biosynthesis and subsequent conversion into other complex meroterpenoids. It is a key intermediate derived from the precursor 3,5-dimethylorsellinic acid (DMOA). nih.govnsf.gov

In the biosynthetic pathway, this compound is formed from its precursor, preaustinoid A1. researchgate.netrsc.org This transformation is catalyzed by the nonheme iron and α-ketoglutarate-dependent dioxygenase known as PrhA. researchgate.netacs.org The reaction is proposed to proceed through an oxidative rearrangement, likely involving a homoallyl-homoallyl radical rearrangement mechanism to construct the distinctive cycloheptadiene moiety of this compound. researchgate.netacs.org An enzyme homologous to PrhA, AusE, acts on the same precursor (preaustinoid A1) but catalyzes a different reaction, leading to a spiro-lactone product, highlighting the crucial role of the enzyme in directing the reaction pathway. rsc.orgjst.go.jp

Once formed, this compound does not accumulate but acts as a branch-point intermediate for the biosynthesis of numerous other meroterpenoids. researchgate.netrsc.org It is the presumed precursor to compounds such as berkeleyone A, berkeleytrione (B1259069), the berkeleyacetals, paraherquonin, and miniolutelides. nih.govresearchgate.netrsc.org The conversion of this compound to the more complex berkeleyacetals, for instance, involves further enzyme-catalyzed oxidative rearrangements and cyclizations. nih.govrsc.org Plausible biosynthetic pathways have been proposed where this compound undergoes reactions such as C-7 oxidation and demethylation, followed by decarboxylation, to form the intricate pentacyclic structure of berkeleyacetal C. rsc.org These subsequent intermolecular reactions, mediated by other enzymes in the biosynthetic cluster, demonstrate the reactivity of the this compound scaffold.

Synthesis of Structural Analogs and Semi-synthetic Derivatives

The complex and congested structure of this compound and its derivatives has made them compelling targets for total synthesis, providing routes to structural analogs and platforms for further chemical exploration. While the semi-synthesis of derivatives starting directly from isolated this compound is not extensively documented, the total synthesis of closely related compounds underscores the chemical strategies required to access this molecular architecture. mdpi.comnih.gov

A notable achievement is the 13-step total synthesis of (±)-berkeleyone A, a natural product for which this compound is the direct biosynthetic precursor. researchgate.net This synthesis showcases key chemical transformations to construct the core structure. Critical steps include an epoxide-initiated, β-ketoester-terminated polycyclization and a subsequent isomerization–cyclization cascade to form the bicyclo[3.3.1]nonane framework characteristic of this family of compounds. researchgate.netrsc.org

The synthesis of the core structure of the berkeleyacetals, which are direct derivatives of this compound, has also been a focus of synthetic efforts. acs.org One reported strategy involves constructing the 7-6-5-6 tetracyclic carbon skeleton using two key cycloaddition reactions: an intramolecular [4+2] cycloaddition (Diels-Alder reaction) to form the C/D rings and an intermolecular [5+2] cycloaddition to forge the seven-membered B-ring. acs.org These synthetic endeavors provide access to the fundamental scaffolds of this compound-derived natural products, enabling the potential generation of non-natural analogs for biological testing. researchgate.net

| Synthetic Target | Key Reactions/Strategies | Significance | Reference(s) |

| (±)-Berkeleyone A | Epoxide-initiated polycyclization; Isomerization-cyclization cascade | First total synthesis of a bicyclo[3.3.1]nonane meroterpenoid derived from DMOA. | nsf.govresearchgate.net |

| Berkeleyacetal Core | Intramolecular [4+2] cycloaddition; Intermolecular [5+2] cycloaddition | Provides access to the complex tetracyclic core of berkeleyacetal natural products. | acs.org |

| Bicyclo[3.3.1]nonane Systems | DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol (B89426) condensation. | General strategy for synthesizing the core of related natural products like garsubellin A and hyperforin. | rsc.org |

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Direct structure-activity relationship (SAR) studies involving systematic chemical modification of the this compound molecule are limited in the available literature. However, insights can be gleaned by comparing the biological activities of this compound with its naturally occurring structural analogs, such as berkeleytrione and the berkeleyacetals. These compounds have been evaluated for inhibitory activity against matrix metalloproteinase-3 (MMP-3) and caspase-1, enzymes relevant to inflammation and cancer. nih.govvt.edunih.gov

The evaluation of synthetic analogs and derivatives of related natural products provides a model for how SAR studies on the this compound framework could proceed. For example, in studies on other complex natural products, semi-synthetic derivatives are often created to probe the importance of specific functional groups. vt.eduacs.org The synthesis of various analogs of biakamides, for instance, revealed that the terminal acyl chain was crucial for its biological effect. jst.go.jp A similar approach, leveraging the total synthesis routes developed for the berkeleyone and berkeleyacetal cores, could be used to generate a library of this compound analogs with modified side chains or altered ring functionalities to systematically probe the SAR and identify the key pharmacophoric elements responsible for its bioactivity.

| Compound | Key Structural Features | Reported Biological Activity | Reference(s) |

| This compound | Bicyclo[3.3.1]nonane core, dione (B5365651) functionality | Inhibitor of MMP-3 and caspase-1. | vt.edunih.gov |

| Berkeleytrione | Bicyclo[3.3.1]nonane core, trione (B1666649) functionality | Inhibitor of MMP-3 and caspase-1. | nih.govresearchgate.net |

| Berkeleyacetal C | Rearranged pentacyclic skeleton derived from this compound | Inhibitor of MMP-3 and caspase-1; anti-inflammatory activity. | nih.govresearchgate.net |

| Preaustinoid A1 | Seven-membered lactone A-ring; precursor to this compound | Biosynthetic precursor. | researchgate.netrsc.org |

Molecular and Cellular Biological Investigations of Berkeleydione

Mechanistic Studies of Biological Activity in Cellular and In Vitro Models

Berkeleydione has demonstrated notable inhibitory effects against specific enzymes that are critical in inflammatory and pathological processes. acs.org In vitro studies have shown that it effectively inhibits both Caspase-1 and Matrix Metalloproteinase-3 (MMP-3) in the micromolar range. acs.orgnih.gov

Caspase-1: This enzyme, also known as interleukin-1 converting enzyme, is crucial for the maturation and activation of the pro-inflammatory cytokines IL-1β and IL-18. nih.gov By inhibiting Caspase-1, this compound can interfere with a key step in the inflammatory response. nih.govnisr.or.jp The inhibition of this signaling enzyme has been a primary method to guide the isolation of this compound and related compounds. nih.govnih.gov

Matrix Metalloproteinase-3 (MMP-3): MMPs are a family of enzymes responsible for degrading components of the extracellular matrix. mdpi.com Overactivity of MMPs is associated with various pathological conditions, including cancer metastasis and arthritis. The ability of this compound to inhibit MMP-3 suggests its potential in contexts where tissue degradation is a factor. acs.org

| Enzyme Target | Reported Activity | Source |

|---|---|---|

| Caspase-1 | Inhibited in the micromolar range | acs.orgnih.gov |

| Matrix Metalloproteinase-3 (MMP-3) | Inhibited in the micromolar range | acs.orgnih.gov |

Consistent with its inhibition of Caspase-1, this compound has been shown to suppress the production of Interleukin 1-β (IL-1β), a potent pro-inflammatory cytokine. nih.govnih.gov This activity is directly linked to the inflammasome, a multi-protein complex in the innate immune system that, upon activation, triggers Caspase-1. nih.gov Dysregulated inflammasome activity is connected to a variety of inflammatory diseases. nih.gov

In studies using induced THP-1 human monocytic leukemia cells, which are a standard model for studying inflammation, this compound was evaluated for its ability to mitigate IL-1β production. When these cells were exposed to inflammasome activators, they produced high levels of IL-1β. nih.gov The introduction of this compound led to a dose-dependent reduction in the concentration of this cytokine, demonstrating its ability to interfere with the inflammasome signaling pathway. nih.gov

| Compound | Assay | IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| This compound | Inflammasome-induced IL-1β Production | 3.8 | nih.gov |

To understand the molecular basis for its enzymatic inhibition, computational docking studies have been performed. These investigations have explored how this compound and its analogs might interact with the active site of Caspase-1. nih.gov The studies suggest that these compounds could inhibit the enzyme by binding directly within the active site cleft. nih.gov This binding is thought to block the enzyme's catalytic activity, thereby preventing the processing of pro-IL-1β. nih.gov The specific interactions within the catalytic pocket are crucial for its inhibitory function. nih.gov

Cellular Response Studies

Beyond its anti-inflammatory properties, this compound has exhibited anti-proliferative activity. When tested in the National Cancer Institute's (NCI) 60-human cell line antitumor screen, it showed selective activity against the non-small cell lung cancer (NSCLC) cell line NCI-H460. acs.orgnih.gov The potency of this effect was measured with a log10 GI50 (the concentration required to inhibit cell growth by 50%) of -6.40, indicating significant activity at sub-micromolar concentrations. acs.org

The biological activities of this compound are a direct result of its impact on cellular signal transduction pathways. wikipedia.orgcreative-biolabs.com Signal transduction is the process by which a cell converts an external signal into a specific response. wikipedia.org this compound's mechanisms represent interference at key nodes within these pathways:

Inflammatory Signaling: By inhibiting Caspase-1 and subsequent IL-1β production, this compound directly modulates the inflammasome signal transduction pathway, which is central to the innate immune response. nih.govnih.gov

Tissue Remodeling and Metastasis Pathways: The inhibition of MMP-3 interferes with signaling pathways that control the degradation of the extracellular matrix, a process implicated in cancer cell invasion and metastasis. acs.orgnih.gov

Cell Proliferation Pathways: The selective growth inhibition of NCI-H460 cancer cells suggests that this compound affects signal transduction pathways that regulate cell growth, proliferation, and survival in this specific cell type. acs.orgmdpi.com

These findings underscore that this compound's therapeutic potential lies in its ability to precisely modulate specific components of complex cellular signaling networks.

Advanced Spectroscopic and Computational Analysis of Berkeleydione

High-Resolution Spectroscopic Characterization Techniques (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

The initial structural determination of berkeleydione was achieved through a comprehensive analysis of its spectroscopic data. nih.gov High-resolution mass spectrometry (HRMS) was crucial in establishing the molecular formula of this compound as C₂₆H₃₂O₇. nih.gov This technique provides a highly accurate mass measurement, which is essential for determining the elemental composition of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques such as COSY, HSQC, and HMBC, was employed to piece together the complex carbon skeleton and assign the proton and carbon signals. nih.gov For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments revealed long-range correlations between protons and carbons, which were vital in connecting the different structural fragments of the molecule. nih.gov The analysis of NMR data for related compounds, the berkeleyacetals, also provided comparative insights that aided in the structural elucidation of this compound. nih.govresearchgate.net The structure of this compound was initially proposed based on detailed analysis of MS and NMR data. iucr.org

Below is a table summarizing key spectroscopic data that were instrumental in the characterization of this compound and its derivatives.

| Spectroscopic Technique | Information Obtained | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Determined the molecular formula (C₂₆H₃₂O₇) | nih.gov |

| ¹H NMR | Provided information on the proton environment and connectivity | nih.gov |

| ¹³C NMR | Revealed the number and types of carbon atoms | nih.gov |

| COSY (Correlation Spectroscopy) | Showed proton-proton couplings within the molecule | nih.gov |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlated protons to their directly attached carbons | nih.gov |

| HMBC (Heteronuclear Multiple Bond Correlation) | Established long-range proton-carbon connectivities, crucial for assembling the molecular structure | nih.gov |

Application of X-ray Crystallography for Structural Confirmation

While spectroscopic methods provided the initial structural hypothesis, single-crystal X-ray crystallography delivered the definitive confirmation of the complex, three-dimensional architecture of this compound. ebi.ac.uk The initial X-ray analysis confirmed the connectivity of the atoms but was unable to determine the absolute configuration using Mo Kα radiation. nih.goviucr.org

A subsequent redetermination of the crystal structure using Cu Kα radiation allowed for the refinement of the Flack parameter, which definitively established the absolute configuration of this compound. nih.goviucr.org This was found to be consistent with the absolute configuration that had been previously proposed based on the helicity rule of circular dichroism for cisoid homoannular dienes. nih.goviucr.org The crystal structure revealed an orthorhombic system with the space group P2₁2₁2₁. nih.goviucr.org

The table below presents the crystallographic data for this compound.

| Crystal Data | |

| Formula | C₂₆H₃₂O₇ |

| Formula Weight | 456.51 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.1832 (6) |

| b (Å) | 14.5805 (9) |

| c (Å) | 17.5148 (11) |

| Volume (ų) | 2345.2 (3) |

| Z | 4 |

| Radiation | Cu Kα |

| Temperature (K) | 100 |

| Reference | nih.goviucr.org |

Computational Chemistry and Molecular Modeling

Computational chemistry has become an indispensable tool for understanding the chemical properties and reactivity of complex molecules like this compound. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

The absolute configuration of preaustinoid A1, a closely related meroterpene co-isolated with this compound, was determined by resonant scattering. iucr.orgiucr.org The analysis revealed a fused four-ring system where the seven-membered oxepan-2-one ring and the central cyclohexane (B81311) rings adopt chair conformations, while the outer cyclohexa-1,3-dione ring is in a boat conformation. iucr.orgiucr.org This type of detailed conformational information is crucial for understanding the molecule's reactivity and biological interactions.

Computational studies have been pivotal in unraveling the biosynthetic pathway of this compound. acs.org It is proposed that the non-heme iron and α-ketoglutarate-dependent dioxygenase, PrhA, catalyzes the formation of this compound from preaustinoid A1. acs.org This transformation is thought to proceed through a homoallyl-homoallyl radical rearrangement to construct the characteristic cycloheptadiene moiety. acs.org Quantum mechanical (QM) calculations have been used to investigate the feasibility of proposed radical rearrangement pathways in related systems, suggesting that such mechanisms are energetically plausible. chemrxiv.org For instance, in the biosynthesis of tropolones, QM calculations supported a radical ring expansion mechanism over a polar one. chemrxiv.org

Molecular docking simulations have provided valuable insights into how this compound and its precursors interact with the active sites of biosynthetic enzymes. rsc.org For example, docking simulations of a substrate into a model of the closed conformation of the AndA enzyme helped to understand the substrate binding mode. rsc.org Structure-function analyses of the highly homologous enzymes AusE and PrhA, which catalyze divergent reactions on the common substrate preaustinoid A1, have revealed that subtle differences in their active site architectures lead to dramatically different products. nih.govd-nb.info AusE produces a spiro-lactone, while PrhA generates the ring-expanded this compound. mdpi.com These studies highlight the fine control that enzymes exert over reaction outcomes.

To gain a more accurate understanding of enzyme-catalyzed reactions, quantum mechanical/molecular mechanical (QM/MM) simulations are employed. nih.gov This hybrid method treats the reacting species (the substrate and key active site residues) with high-level quantum mechanics, while the surrounding protein and solvent are modeled using classical molecular mechanics. plos.org QM/MM simulations have been used to study the mechanism of other complex enzymatic reactions, providing detailed energetic and structural information about transition states and intermediates. nih.govplos.org For the biosynthesis of this compound, QM/MM analyses have supported a radical-based mechanism for the ring expansion catalyzed by PrhA. nih.gov

Future Research Directions and Potential Applications

Exploration of Untapped Biosynthetic Potential from Extreme Environments

Berkeleydione was first isolated from a Penicillium species, identified as Penicillium rubrum, thriving in the harsh, acidic environment of the Berkeley Pit Lake in Montana. nih.govnih.gov This former copper mine, now a toxic lake with a pH of approximately 2.5, represents an extreme environment that fosters unique microbial life. nih.govnsf.gov Fungi that survive in such extreme conditions, known as extremophiles, often develop unique metabolic pathways to produce novel secondary metabolites with diverse biological activities. nih.govresearchgate.net These organisms are considered a significant reservoir of new and interesting bioactive compounds. nih.govresearchgate.net

The isolation of this compound and its analog Berkeleytrione (B1259069) from an acid mine waste organism highlights the vast, untapped biosynthetic potential of fungi from extreme environments. nih.govnih.gov These habitats, characterized by extremes in temperature, pressure, salinity, and pH, force organisms to evolve unique survival strategies, often leading to the production of chemically novel compounds. researchgate.net Scientists believe that only a small fraction of the microbial diversity in these environments has been studied, suggesting that a wealth of new natural products awaits discovery. nih.govnih.gov Future research will likely focus on:

Bioprospecting: Continued exploration of extremophilic fungi from diverse and underexplored habitats, such as deep-sea vents, polar regions, and hypersaline waters, to discover new analogs of this compound or entirely new meroterpenoids. umich.edumdpi.commdpi.com

Culture Manipulation: Investigating how changes in physicochemical conditions during cultivation can activate silent biosynthetic gene clusters in these fungi, potentially leading to the production of previously unobserved compounds. nih.gov

Genomic Mining: Utilizing genome sequencing to identify the biosynthetic gene clusters responsible for producing compounds like this compound. nih.gov This approach can reveal the enzymatic machinery involved and guide efforts to engineer the production of novel derivatives.

Development of Novel Synthetic Strategies for Meroterpenoid Scaffolds

The complex, polycyclic structure of this compound and related meroterpenoids presents a significant challenge for synthetic chemists. nsf.gov Meroterpenoids are hybrid natural products derived from both polyketide and terpenoid pathways, resulting in intricate molecular architectures. researchgate.netnih.govmdpi.com The total synthesis of these compounds is crucial for confirming their structure, providing material for biological studies, and enabling the creation of analogs with potentially improved properties.

While a total synthesis specific to this compound is not extensively detailed in the provided research, significant progress has been made in synthesizing related complex meroterpenoids, such as Berkeleyone A. nsf.govresearchgate.netnih.govnih.gov These synthetic routes provide a blueprint for future strategies targeting this compound. Key advancements include:

Epoxide-Initiated Polycyclizations: A powerful method used to construct the core carbocyclic skeleton of the berkeleyone family of natural products. researchgate.netnih.gov

Isomerization-Cyclization Cascades: Innovative reactions developed to generate the complex bicyclo[3.3.1]nonane framework characteristic of many DMOA-derived meroterpenoids. nsf.govresearchgate.netnih.gov

Annulative Methods: The development of novel annulation reactions for the efficient, single-step assembly of key structural motifs like hydroxylated 1,3-cyclohexadiones. nsf.govresearchgate.net

Future work in this area will aim to develop more efficient, stereoselective, and scalable synthetic routes. These new strategies will not only provide access to this compound itself but also facilitate the creation of a library of structural analogs, which is essential for detailed structure-activity relationship (SAR) studies. baranlab.org

Advancements in Chemoenzymatic Synthesis for Diversified Analogs

Chemoenzymatic synthesis, which combines the versatility of traditional organic chemistry with the high selectivity of biocatalysis, offers a powerful approach for producing complex natural products and their analogs. researchgate.netmdpi.comnih.gov This strategy can overcome many of the challenges associated with purely chemical syntheses, such as achieving high stereoselectivity and avoiding the use of protecting groups. nih.govmdpi.com

For a molecule like this compound, a chemoenzymatic approach could streamline the synthesis of its complex core and enable the creation of diverse analogs for biological testing. nih.govnih.gov While specific chemoenzymatic routes to this compound have not yet been published, advancements in the field provide a clear roadmap. Future research directions include:

Enzyme Discovery and Engineering: Identifying and engineering enzymes, such as terpene cyclases, P450 monooxygenases, and α-ketoglutarate (αKG)-dependent dioxygenases, from the this compound biosynthetic pathway. nih.govbeilstein-journals.org These enzymes could be used as biocatalysts to perform specific, stereoselective transformations. beilstein-journals.org

Modular Synthesis: Developing modular strategies where key fragments of the this compound scaffold are synthesized chemically and then assembled or modified using enzymatic reactions. researchgate.netnih.gov This approach allows for the rapid generation of a wide range of analogs by simply swapping out different chemical building blocks. researchgate.net

Heterologous Expression: Reconstructing the fungal biosynthetic pathway for this compound in a more tractable host organism, like E. coli or Aspergillus oryzae. researchgate.netbeilstein-journals.org This would not only facilitate the production of the natural product but also allow for pathway engineering to produce novel derivatives.

Comprehensive Elucidation of Biological Mechanisms and Signaling Pathways

Initial studies revealed that this compound exhibits interesting biological activities. It was found to be an inhibitor of matrix metalloproteinase-3 (MMP-3) and caspase-1, two enzymes involved in inflammation and tissue remodeling. nih.govnih.govumt.edu Furthermore, in the National Cancer Institute's 60-cell line screen, this compound demonstrated selective activity against the NCI-H460 non-small cell lung cancer cell line. nih.govnih.gov Related compounds isolated from the same fungus, such as the berkeleyones, have also shown potential as inhibitors of interleukin 1-β (IL-1β) production from inflammasomes. acs.org

These preliminary findings suggest that this compound may have therapeutic potential in cancer and inflammatory diseases. However, its precise molecular targets and mechanisms of action remain largely unknown. A comprehensive elucidation of its biological activity is a critical direction for future research. This will involve:

Target Identification: Using techniques like affinity chromatography and proteomics to identify the specific proteins and cellular components that this compound interacts with to exert its effects.

Pathway Analysis: Investigating how this compound modulates key signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation.

In Vivo Studies: Evaluating the efficacy of this compound in animal models of cancer and inflammatory conditions to validate its therapeutic potential.

Understanding the intricate details of how this compound functions at a molecular level is essential for its development as a potential therapeutic agent and for designing next-generation analogs with enhanced potency and selectivity. nih.gov

Integration of Omics Data (Genomics, Proteomics, Metabolomics) with Chemical Research

The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing natural product research. nih.govresearchgate.netrsc.org This systems biology approach provides a holistic view of an organism's biological processes and can be powerfully applied to the study of this compound. nih.gove-codi.org

By combining these large-scale datasets, researchers can connect the genetic blueprint of the producing fungus to the final chemical product and its biological effects. nih.gov Key applications in this compound research include:

Biosynthetic Pathway Elucidation: Using genomics and transcriptomics to identify and characterize the complete biosynthetic gene cluster responsible for this compound production in Penicillium rubrum. nih.govresearchgate.net This information is fundamental for understanding how the molecule is made and for engineering its biosynthesis.

Regulatory Network Analysis: Integrating multi-omics data to understand how the production of this compound is regulated in response to environmental cues. dntb.gov.ua This knowledge can be used to optimize fermentation conditions for increased yield.

Mechanism of Action Studies: Combining proteomics and metabolomics to analyze the global changes in a cell's proteins and metabolites upon treatment with this compound. nih.gov This can provide unbiased insights into its mechanism of action and identify potential off-target effects. nih.govyoutube.com

The fusion of omics technologies with traditional chemical and pharmacological research creates a powerful synergy, accelerating the discovery of novel compounds, the elucidation of their biosynthetic pathways, and the comprehensive understanding of their biological functions. researchgate.netnih.gov

Q & A

Q. What experimental methodologies are foundational for determining the absolute configuration of Berkeleydione?

Answer: The absolute configuration of this compound is determined using X-ray crystallography with CuKα radiation to refine the Flack parameter, complemented by circular dichroism (CD) spectroscopy adhering to the cis-annular diene helicity rule. These methods require high-quality single crystals and validation via NMR data for structural consistency .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Answer: Detailed protocols must include crystallization conditions (e.g., slow evaporation of water-methanol solutions at 245 K), characterization via -NMR, -NMR, and mass spectrometry, and adherence to journal guidelines for reporting experimental procedures (e.g., Beilstein Journal of Organic Chemistry standards) .

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?

Answer: Use ANOVA for dose-response studies, regression models to correlate structural modifications with activity, and non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Demographic variables (age, sex) must be stratified in pharmacological analyses .

Q. How should a literature review on this compound be structured to address knowledge gaps?

Answer: Systematically review studies on its isolation, biosynthesis, and bioactivity using databases like Web of Science. Focus on primary sources (e.g., Journal of Natural Products) and exclude unreliable platforms (e.g., benchchem.com ). Organize findings by structural analogs, enzymatic pathways, and pharmacological targets .

Q. What key parameters define the PICOT framework for studying this compound’s antifungal properties?

Answer:

- Population : Candida albicans strains.

- Intervention : this compound exposure at varying concentrations.

- Comparison : Standard antifungals (e.g., fluconazole).

- Outcome : Minimum inhibitory concentration (MIC) and cell viability.

- Time : 24–72-hour incubation periods. This ensures hypothesis-driven experimental design .

Advanced Research Questions

Q. How can contradictions between CD spectroscopy and X-ray data in stereochemical assignments be resolved?

Answer: Cross-validate findings using resonant scattering (CuKα radiation) for Flack parameter refinement and density functional theory (DFT) calculations to model electronic transitions. Discrepancies may arise from crystal packing effects, requiring multi-technique validation .

Q. What experimental strategies elucidate enzyme-substrate interactions in this compound biosynthesis?

Answer: Employ X-ray crystallography to resolve active-site residues (e.g., His214, Asp132 in PrhA enzyme) and site-directed mutagenesis to assess catalytic activity. Pair with kinetic assays (, ) and isotopic labeling (-acetate) to track biosynthetic intermediates .

Q. How can machine learning enhance data analysis in this compound research?

Answer: Apply convolutional neural networks (CNNs) to interpret spectral data (NMR, MS) for structural elucidation. Use random forest models to predict bioactivity based on substituent patterns, training datasets from repositories like Cambridge Structural Database .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

Answer: Obtain IRB approval for vertebrate models, justify sample sizes via power analysis, and report demographic variables (sex, age) per NIH guidelines. Use blinding and randomization to mitigate bias in toxicity assessments .

Q. How does the FINER criteria improve hypothesis formulation for this compound’s anti-cancer mechanisms?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.